molecular formula C16H15FN2O2 B5973200 N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)acetamide

N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No. B5973200
M. Wt: 286.30 g/mol
InChI Key: QPFGWVQNLHVTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NAPA is a synthetic compound that belongs to the class of acetanilides. It was first synthesized in the 1960s and has since been used in a variety of scientific research studies. NAPA is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

NAPA has been used in a variety of scientific research studies, including as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins that play a role in inflammation. NAPA has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of NAPA is not fully understood, but it is believed to work by inhibiting the activity of COX-2 enzymes. COX-2 enzymes are involved in the production of prostaglandins, which are involved in inflammation. By inhibiting COX-2 activity, NAPA may help to reduce inflammation and pain.
Biochemical and Physiological Effects
NAPA has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and analgesic effects. It has also been shown to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using NAPA in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, one of the limitations of using NAPA in lab experiments is that it has not been extensively studied in vivo, and its effects in living organisms are not well understood.

Future Directions

There are several future directions for research on NAPA. One area of research is the development of new synthetic analogs of NAPA that may have improved pharmacological properties. Another area of research is the study of the effects of NAPA in vivo, in order to better understand its potential therapeutic uses. Additionally, the use of NAPA in combination with other drugs for the treatment of cancer and other diseases is an area of active research.
In conclusion, N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)acetamide is a synthetic compound that has been widely used in scientific research. It has been studied for its potential use in the treatment of cancer and as an inhibitor of COX-2 enzymes. While there is still much to learn about the biochemical and physiological effects of NAPA, it is clear that it has the potential to be a valuable tool in the development of new drugs and therapies.

Synthesis Methods

The synthesis of NAPA involves a multi-step process that starts with the reaction of 4-fluoroacetophenone with aniline to form 4-fluoro-N-phenylacetamide. The second step involves the acetylation of the amine group of 4-fluoro-N-phenylacetamide using acetic anhydride to form N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)acetamide.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-11(20)18-14-3-2-4-15(10-14)19-16(21)9-12-5-7-13(17)8-6-12/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFGWVQNLHVTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)acetamide

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